N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine
Description
Dichlorophenyl Substituent
The 2,4-dichlorophenyl group introduces two chlorine atoms at positions 2 and 4 of the benzene ring. This substitution pattern creates a sterically hindered and electron-deficient aromatic system due to the electronegativity of chlorine. The meta (positions 1, 3, 5) and para (position 4) chlorine placements relative to the benzimidazole attachment point influence the compound’s electronic properties, potentially enhancing its stability and reactivity in electrophilic substitution reactions.
Thiophen-2-ylmethanimine Substituent
The thiophen-2-ylmethanimine group consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked to the benzimidazole core via a methanimine (–CH=N–) bridge. The thiophene’s 2-position attachment maximizes conjugation with the imine’s π-system, facilitating electron delocalization across the molecule. This structural feature may enhance the compound’s ability to participate in charge-transfer interactions or coordinate with metal ions.
Table 2: Key Substituent Effects
| Substituent | Electronic Effect | Steric Impact | Role in Molecular Interactions |
|---|---|---|---|
| 2,4-Dichlorophenyl | Electron-withdrawing | Moderate | Enhances aromatic electrophilicity |
| Thiophen-2-ylmethanimine | Electron-donating (via sulfur) | Low | Facilitates π-π stacking and coordination |
The interplay between these substituents defines the compound’s physicochemical behavior, including solubility, dipole moment, and spectral characteristics. For instance, the chlorine atoms in the dichlorophenyl group may contribute to a distinct UV-Vis absorption profile, while the thiophene sulfur could influence NMR chemical shifts.
Properties
CAS No. |
5265-01-0 |
|---|---|
Molecular Formula |
C18H11Cl2N3S |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C18H11Cl2N3S/c19-11-3-5-14(15(20)8-11)18-22-16-6-4-12(9-17(16)23-18)21-10-13-2-1-7-24-13/h1-10H,(H,22,23) |
InChI Key |
JFOYBKAFUXCSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Using Nanocatalysts
ZnO nanoparticles (NPs) catalyze the cyclocondensation of 1,2-phenylenediamine and 2,4-dichlorobenzaldehyde under solvent-free conditions. The reaction proceeds via activation of the aldehyde group, forming an imine intermediate that undergoes cyclization to yield 2-(2,4-dichlorophenyl)-1H-benzimidazole. Ball-milling techniques further enhance efficiency, achieving yields >85% within 2 hours.
BiOCl/FeOCl/SiO₂ nanocomposites offer another catalytic route. The Lewis acid sites on BiOCl/FeOCl activate the aldehyde, while SiO₂ stabilizes intermediates. This method achieves 90% yield at 80°C in 3 hours, with catalyst recyclability up to five cycles.
Solvent-Free Thermal Cyclization
Thermal treatment of 1,2-phenylenediamine and 2,4-dichlorobenzaldehyde at 120°C for 6 hours produces the benzimidazole core without catalysts. While simpler, this method yields ~70% product and requires purification via column chromatography.
Formation of the Methanimine Moiety
The Schiff base (-N=CH-Thiophene ) is introduced by reacting 2-(2,4-dichlorophenyl)-1H-benzimidazol-5-amine with thiophene-2-carbaldehyde.
Classical Schiff Base Synthesis
In dichloromethane (DCM), equimolar amounts of benzimidazole-5-amine and thiophene-2-carbaldehyde are stirred with anhydrous MgSO₄ at 25°C for 24 hours. The dehydrating agent facilitates imine formation by removing water. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 5:1), yielding 78–82%.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 20 minutes. Ethanol serves as a green solvent, and the catalyst-free method achieves 88% yield. This approach minimizes side products like enamine derivatives.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 82 |
| Ethanol | 24.3 | 88 |
| Solvent-free | – | 85 |
Polar solvents like ethanol enhance Schiff base formation by stabilizing charged intermediates.
Purification and Characterization
Isolation Techniques
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, -CH=N), 7.89–7.12 (m, 8H, Ar-H), 3.45 (s, 1H, NH).
-
HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| ZnO NPs Catalysis | Short reaction time, recyclable | Requires specialized equipment |
| Microwave-Assisted | Rapid, high yield | Energy-intensive |
| Classical Solvent-Based | Simple setup | Long reaction time |
Nanocatalysis and microwave methods are preferred for industrial scalability, while classical approaches remain viable for small-scale synthesis .
Chemical Reactions Analysis
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine can participate in various chemical reactions, including:
Nitration: As described above, it serves as a key intermediate in the synthesis of herbicides.
Substitution: The chloro substituents make it susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group could yield an amino derivative.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine, exhibit significant antimicrobial properties. A study synthesized various benzimidazole derivatives and evaluated their in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising activity, suggesting potential for development as antimicrobial agents .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | 8 | Pseudomonas aeruginosa |
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have shown that certain benzimidazole derivatives can inhibit the growth of cancer cell lines. For instance, a series of benzimidazole derivatives were tested against human cancer cell lines, revealing that some exhibited significant cytotoxic effects. The underlying mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Activity Evaluation
In a study involving the evaluation of several benzimidazole derivatives against breast cancer cell lines (MCF7), it was found that specific compounds led to a reduction in cell viability by over 50% at concentrations as low as 10 µM. This suggests a strong potential for further development into anticancer therapies.
Glutaminyl Cyclase Inhibition
Recent patents have highlighted the role of certain benzimidazole compounds as potent inhibitors of glutaminyl cyclase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to reduced production of neurotoxic peptides, making these compounds candidates for therapeutic intervention in neurodegeneration .
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | Glutaminyl Cyclase | 12 |
| This compound | Glutaminyl Cyclase | 8 |
Pharmacological Insights
The pharmacological profile of this compound suggests its potential utility in treating infections and cancerous growths. Its structural features allow for interaction with various biological targets, enhancing its therapeutic efficacy.
Mechanism of Action
The exact mechanism of action remains an area of research. understanding its interactions with molecular targets and pathways is crucial for further exploration.
Biological Activity
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₂Cl₂N₃S
- Molecular Weight : 345.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The benzimidazole moiety is known for its ability to interfere with cellular mechanisms, which can lead to therapeutic effects against certain diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiophene derivative demonstrated cytotoxic effects against human breast cancer cell lines (MCF7) with IC₅₀ values indicating effective growth inhibition at low concentrations (10-100 µmol/L) .
| Compound | Cell Line | IC₅₀ Value (µmol/L) |
|---|---|---|
| Thiophene Derivative | MCF7 | 25 |
| This compound | TBD | TBD |
Antifungal Activity
In vitro studies have shown that related benzimidazole derivatives possess antifungal activity against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 0.5 μg/mL for effective compounds .
| Fungal Strain | MIC Value (μg/mL) |
|---|---|
| Candida albicans | 0.03 - 0.5 |
| Cryptococcus neoformans | 0.25 - 2 |
Case Studies
- Anticancer Study : A study evaluated the effects of a series of benzimidazole derivatives on MCF7 cells, highlighting the compound's potential in inhibiting cell proliferation and inducing apoptosis through various pathways .
- Antifungal Study : Another research focused on the antifungal properties of similar compounds, demonstrating their effectiveness against multiple strains with low toxicity profiles .
Pharmacokinetics
Pharmacokinetic evaluations suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics in vivo. Studies indicate that modifications to the side chains can enhance metabolic stability and reduce hepatic metabolism interference .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Benzimidazole vs. Pyrazole Cores : The target compound’s benzimidazole core (vs. AM251’s pyrazole) may confer distinct hydrogen-bonding capabilities and aromatic stacking interactions, critical for receptor binding .
- The thiophene substituent in the target compound, compared to imidazole in ’s compound, may alter electronic properties and metabolic stability .
Comparison :
- The target compound’s synthesis likely mirrors the multi-step approach seen in benzimidazole hydrazides (e.g., amine-aldehyde condensation), but with thiophene-2-carbaldehyde instead of benzaldehydes .
- highlights the use of X-ray crystallography to confirm imine configuration, a method applicable to the target compound’s structural validation .
Spectroscopic and Analytical Characterization
- X-ray Crystallography : Used in to confirm the (E)-configuration of imine functionality, a critical step for verifying the target compound’s geometry .
- Spectroscopic Techniques : NMR and IR (as applied in for benzimidazole derivatives) would be essential for characterizing the target’s dichlorophenyl and thiophene substituents .
Q & A
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, such as cyclocondensation of 2,4-dichlorophenyl precursors with benzimidazole intermediates, followed by Schiff base formation with thiophene-2-carbaldehyde. Key steps include:
- Cyclocondensation : Reacting 2,4-dichloroaniline derivatives with benzimidazole precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Schiff Base Formation : Coupling the benzimidazole intermediate with thiophene-2-carbaldehyde using catalytic acetic acid in ethanol at 60–80°C .
Yield optimization requires precise control of stoichiometry, temperature, and solvent choice. For example, excess thiophene-2-carbaldehyde (1.2–1.5 equiv.) improves imine formation efficiency .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 3H-benzimidazole vs. 1H-isomer) and confirms stereoelectronic effects of the dichlorophenyl group .
Basic: How can researchers optimize purification techniques to achieve high-purity samples?
Methodological Answer:
- Recrystallization : Use ethanol-DMF (2:1) mixtures to isolate crystalline products, leveraging differential solubility of byproducts .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate regioisomers .
- pH Adjustment : For intermediates with acidic/basic groups (e.g., NH in benzimidazole), adjust pH to 8–9 to precipitate pure solids .
Advanced: What reaction mechanisms are proposed for the benzimidazole-thiophene linkage formation?
Methodological Answer:
The thiophene-methanimine bond forms via nucleophilic attack of the benzimidazole NH on the aldehyde carbonyl, followed by dehydration. Computational studies (DFT) suggest:
- Transition State Stabilization : Electron-withdrawing Cl groups on the phenyl ring lower the activation energy by stabilizing partial positive charges .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates through hydrogen bonding, accelerating imine formation .
Advanced: What in vitro or in vivo models are appropriate for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀, with comparisons to structurally similar thiadiazole derivatives .
- Enzyme Inhibition : Evaluate interactions with cytochrome P450 or kinases via fluorometric assays .
Advanced: How can computational modeling predict its reactivity or target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrophobic interactions with the dichlorophenyl group .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .
Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproducibility Checks : Validate reported protocols with strict control of moisture, oxygen, and catalyst purity (e.g., NaH vs. K₂CO₃ in cyclocondensation) .
- Meta-Analysis : Compare bioactivity datasets across studies, adjusting for assay conditions (e.g., serum concentration in cell cultures) .
- Structural Analogues : Test derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) and resolve conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
